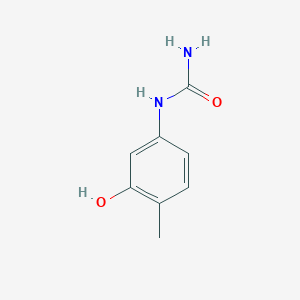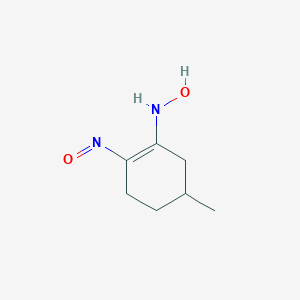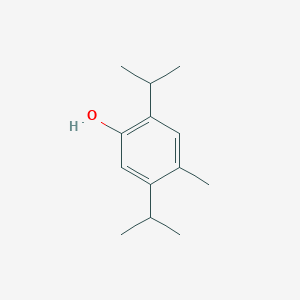
7-Chloro-1-(4-fluorophenyl)heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "7-Chloro-1-(4-fluorophenyl)heptan-1-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, the study of regioselectivity in the catalytic hydrogenolysis of related fluorophenylbicycloheptanes may offer valuable information on the reactivity of halogenated heptanone derivatives .
Synthesis Analysis
The synthesis of related compounds, such as 1,7-bis(4-bromophenyl)heptane-1,7-dione, involves procedures documented in the literature, which could be adapted for the synthesis of "7-Chloro-1-(4-fluorophenyl)heptan-1-one" . The synthesis of halogenated phosphoranes and their derivatives also provides a framework for understanding the synthetic routes that could be employed for halogenated heptanones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which could similarly be applied to determine the structure of "7-Chloro-1-(4-fluorophenyl)heptan-1-one" . Theoretical calculations, such as DFT, can complement experimental data to provide a comprehensive understanding of the molecular geometry and electronic structure .
Chemical Reactions Analysis
The reactivity of halogenated heptanes and heptanones can be inferred from studies on similar compounds. For example, the chlorination reaction of phenylsulfonylbicycloheptane leads to a mixture of chlorination products, indicating potential reactivity pathways for "7-Chloro-1-(4-fluorophenyl)heptan-1-one" . The regioselectivity observed in the hydrogenolysis of fluorophenylbicycloheptanes also sheds light on the possible chemical reactions involving halogenated heptanones .
Physical and Chemical Properties Analysis
The physicochemical properties of related compounds have been characterized using various spectral tools, which can be used to predict the properties of "7-Chloro-1-(4-fluorophenyl)heptan-1-one" . Theoretical and experimental data on vibrational wave numbers, frontier molecular orbital analysis, and other reactivity descriptors provide a basis for understanding the physical and chemical properties of halogenated heptanones .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen, highlights the importance of developing practical, pilot-scale methods for the preparation of complex organic compounds. The study by Qiu et al. (2009) describes a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, emphasizing the relevance of efficient synthesis methods in the production of pharmaceuticals and chemicals. This methodological approach could be applicable to the synthesis and exploration of the applications of 7-Chloro-1-(4-fluorophenyl)heptan-1-one in pharmaceuticals and materials science (Qiu et al., 2009).
Fluorescent Chemosensors
The development of chemosensors for detecting various analytes is an emerging field. Research by Roy (2021) on 4-Methyl-2,6-diformylphenol (DFP) based compounds for detecting metal ions and other analytes highlights the potential of functionalized organic compounds as sensitive and selective sensors. Similar research could explore 7-Chloro-1-(4-fluorophenyl)heptan-1-one as a platform for developing new fluorescent chemosensors, leveraging its structural properties for the detection of specific ions or molecules (Roy, 2021).
Environmental Applications
Research into the toxicity and environmental impact of compounds, such as polychlorinated biphenyls (PCBs) and their effects on human health, underscores the significance of understanding the environmental fate and toxicological profile of chemical compounds. Studies like those by Kimbrough (1995) provide critical insights into the health implications of chemical exposure, suggesting that research into the environmental and health impacts of 7-Chloro-1-(4-fluorophenyl)heptan-1-one could be valuable for assessing its safety and potential environmental risks (Kimbrough, 1995).
Propriétés
IUPAC Name |
7-chloro-1-(4-fluorophenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVWKNBUBKCJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405669 |
Source


|
| Record name | 7-chloro-1-(4-fluorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-fluorophenyl)heptan-1-one | |
CAS RN |
17135-47-6 |
Source


|
| Record name | 7-Chloro-1-(4-fluorophenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-1-(4-fluorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

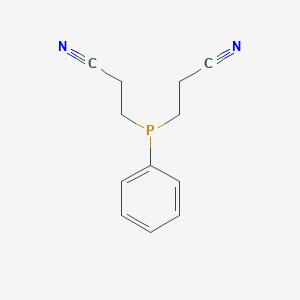

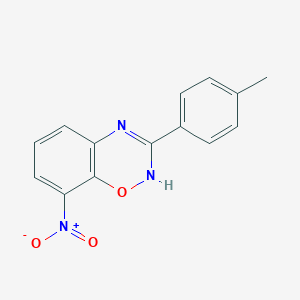
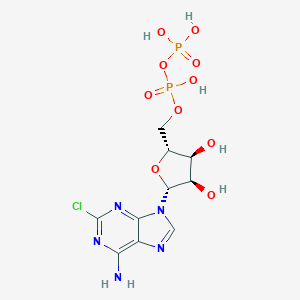
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)

